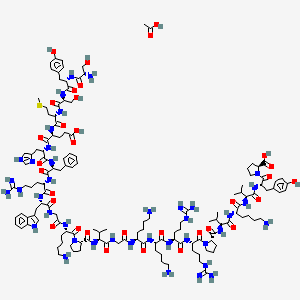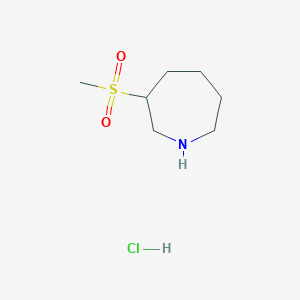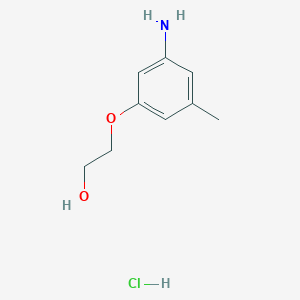
3-Cyanocyclopentane-1-sulfonyl chloride
Vue d'ensemble
Description
3-Cyanocyclopentane-1-sulfonyl chloride (CPCSC) is a chemical compound that belongs to the category of sulfonyl chlorides . It has a molecular formula of C6H8ClNO2S and a molecular weight of 193.65 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 3-cyanocyclopentane-1-sulfonyl chloride . The InChI code is 1S/C6H8ClNO2S/c7-11(9,10)6-2-1-5(3-6)4-8/h5-6H,1-3H2 . The compound’s structure includes a cyclopentane ring with a cyano group at the 3rd position and a sulfonyl chloride group at the 1st position .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a computed XLogP3-AA value of 1, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond . The topological polar surface area is 66.3 Ų . The compound has a complexity of 283 .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Visible-Light-Catalyzed C-C Bond Difunctionalization : A novel visible-light-catalyzed sulfonylation/arylation of carbon-carbon σ-bond with sulfonyl chlorides has been developed, facilitating the synthesis of 3-sulfonylated 1,2-dihydronaphthalenes. This approach enables a simple route for difunctionalization of C-C bonds with an aromatic carbon and a sulfonyl radical by constructing a C-S bond and a new C-C bond in one-pot (Liu et al., 2019).
Synthesis of N-Substituted Sulfonylamides : 3-Cyanopyridine-2-sulfonyl chlorides, synthesized by oxidative chlorination, have been used for producing N-substituted sulfonylamides. These sulfonylamides offer potential in various chemical transformations and applications (Dmitrieva et al., 2009).
Solid-Phase Synthesis of 1,3-Oxazolidin-2-ones : Polymer-supported sulfonyl chloride has been utilized in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2ones. This method is significant for preparing oxazolidinones with high enantiopurity, useful in the development of antibacterial agents (Holte et al., 1998).
Catalyst and Reaction Studies
Visible-Light-Mediated Difunctionalization : An efficient method for visible-light-mediated sulfonylation/arylation of the C-C σ-bond in vinylcyclopropanes with sulfonyl chlorides has been developed. This method highlights the advantages of using commercially available sulfonyl chlorides, mild conditions, and eco-friendly energy (Wang et al., 2019).
Cascade Alkene Sulfonylation : A cascade alkene sulfonylation approach forges C-S and C-C bonds, enabling the synthesis of sulfonylated compounds. This reaction showcases the synthetic utility in photoelectronic materials and medicinal chemistry (Pagire et al., 2020).
Medicinal Chemistry and Material Science Applications
Sulfonamides and Sulfonyl Fluorides Synthesis : A sulfur-functionalized aminoacrolein derivative has been used for synthesizing heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This protocol demonstrates the versatility in medicinal chemistry (Tucker et al., 2015).
Visible-Light-Initiated Regioselective Sulfonylation/Cyclization : An eco-friendly strategy for the sulfonylation/cyclization of 1,6-enynes in biomass-derived green solvents has been developed. This transformation, featuring excellent regioselectivity and broad substrate scope, is significant in sustainable chemistry (Meng et al., 2020).
Safety and Hazards
The compound is classified as dangerous, with hazard statements H314 and H335 . This indicates that it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
3-cyanocyclopentane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO2S/c7-11(9,10)6-2-1-5(3-6)4-8/h5-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCYOVKRXSQRRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C#N)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401280829 | |
| Record name | Cyclopentanesulfonyl chloride, 3-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401280829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanocyclopentane-1-sulfonyl chloride | |
CAS RN |
1803608-49-2 | |
| Record name | Cyclopentanesulfonyl chloride, 3-cyano- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803608-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanesulfonyl chloride, 3-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401280829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyanocyclopentane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-(Aminomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol hydrochloride](/img/structure/B1383367.png)



![3-{[(Tert-butoxy)carbonyl]amino}-2-(4-fluorophenyl)propanoic acid](/img/structure/B1383373.png)


![[2-(Propan-2-yl)oxolan-3-yl]methanamine hydrochloride](/img/structure/B1383380.png)
![2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine dihydrochloride](/img/structure/B1383383.png)
![3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1383384.png)

![[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B1383386.png)
![[4-(prop-2-yn-1-yloxy)cyclohexyl]methanol, Mixture of diastereomers](/img/structure/B1383387.png)